molecular formula C15H10N2 B3052608 5H-Dibenz[b,f]azepine-5-carbonitrile CAS No. 42787-75-7

5H-Dibenz[b,f]azepine-5-carbonitrile

Cat. No.: B3052608
CAS No.: 42787-75-7
M. Wt: 218.25 g/mol
InChI Key: KMJHZCLHURUEKI-UHFFFAOYSA-N
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Description

5H-Dibenz[b,f]azepine, also known as iminostilbene, is a tricyclic amine with a seven-membered ring . It is used as an intermediate or a starting material in the synthesis of many anticonvulsant drugs .


Synthesis Analysis

A new synthetic method for 10-arylated dibenzo[b,f]azepines has been developed . The pseudo-intramolecular hydrohalogenation of 2-(2′-bromophenyl)ethynylaniline, which proceeded in a syn-selective manner without forming any detectable over-addition product, was a crucial step .


Molecular Structure Analysis

The empirical formula of 5H-Dibenz[b,f]azepine is C14H11N . Its molecular weight is 193.24 . The structure of this compound is also available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

5H-Dibenz[b,f]azepine can be used as a starting material to prepare pharmacologically important dibenzoazepine-pyridazine derivatives . It can also be used to synthesize 3-chloro-1-(5H-dibenz[b,f]azepine-5yl)propan-1-one, a key intermediate used to prepare aminophenol derivatives .


Physical and Chemical Properties Analysis

5H-Dibenz[b,f]azepine is soluble in ethyl acetate at 25 mg/mL, forming a clear, yellow to orange solution . Its melting point is between 196-199 °C (lit.) .

Scientific Research Applications

Synthesis Processes

5H-Dibenz[b,f]azepine has been the subject of various synthesis studies. For instance, a novel synthesis process was developed using 10,11-dihydro-5H-dibenz[b,f]azepine as raw material. This process involved several steps, including acylation, bromination, and dehydrobromination, leading to the removal of the chloroformyl group with a high overall yield. This method is crucial for the production of 5H-dibenz[b,f]azepine-5-carboxamide, which has applications in genetic engineering and material science (Chen Ying-qi, 2008).

Antioxidant Properties

5H-Dibenz[b,f]azepine derivatives, particularly those containing different aminophenols and substituted aminophenols, have been synthesized and shown to possess significant antioxidant properties. These compounds were tested in various in vitro model systems, including DPPH radical scavenging and inhibition of lipid peroxidation, demonstrating their potential in antioxidant applications (H. Vijay Kumar & N. Naik, 2010).

Mass Spectral Fragmentation Studies

The mass spectral fragmentation patterns of 5H-dibenz[b,f]azepine and its derivatives have been investigated. These studies involved electron impact-induced fragmentation, metastable ion studies, and the use of deuterated analogues. Understanding these fragmentation patterns is important for the analysis and identification of these compounds in various applications (I. Al-Showaier et al., 1986).

Applications in Material Science

One study explored the use of 5H-dibenz[b,f]azepine-5-carboxamide (Carbamazepine) as an organic precursor for the synthesis of catalysts composed of Fe–N–C complexes. These catalysts showed potential in microbial fuel cells (MFCs), demonstrating enhanced electricity production compared to commercial Pt/C catalysts. This application highlights the potential of 5H-dibenz[b,f]azepine derivatives in the field of renewable energy and material science (Wenyu He et al., 2020).

Chemical Reaction Studies

The reaction of 5H-dibenz[b,f]azepine with various reagents, such as t-butyl hypochlorite, has been studied to understand its chemical properties and potential intermediates. Such studies are important for developing new synthetic routes and understanding the chemical behavior of this compound (M. Cann & D. Lezinsky, 1988).

Safety and Hazards

5H-Dibenz[b,f]azepine may cause eye and skin irritation. Ingestion may cause irritation of the digestive tract, and inhalation may cause respiratory tract irritation . It is recommended to use personal protective equipment as required .

Future Directions

5H-Dibenz[b,f]azepine continues to be used as an intermediate or a starting material in the synthesis of many anticonvulsant drugs . Its derivatives are being explored for their potential as potent P2X4 receptor (purinergic receptor) antagonists .

Properties

IUPAC Name

benzo[b][1]benzazepine-11-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10N2/c16-11-17-14-7-3-1-5-12(14)9-10-13-6-2-4-8-15(13)17/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMJHZCLHURUEKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=CC=CC=C3N2C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50195475
Record name 5H-Dibenz(b,f)azepine-5-carbonitrile
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Molecular Weight

218.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42787-75-7
Record name 5H-Dibenz[b,f]azepine-5-carbonitrile
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Record name 5H-Dibenz(b,f)azepine-5-carbonitrile
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Record name 5H-Dibenz(b,f)azepine-5-carbonitrile
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Record name 5H-dibenz[b,f]azepine-5-carbonitrile
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Record name 5H-DIBENZ(B,F)AZEPINE-5-CARBONITRILE
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Synthesis routes and methods I

Procedure details

By a procedure analogous to that described in Example 1, 97.0 g of 5H-dibenz[b,f]azepine are suspended in 320 ml of 1,2-dichloroethane, and 2 ml of N,N-dimethylacetamide are added. The temperature is raised to 60°, and 50 g of cyanogen chloride are introduced in the course of 2 hours, the reflux condenser being cooled to -17° in order to avoid loss of cyanogen chloride. The mixture is kept at 60° for 16 hours; a descending condenser is then fitted, and at normal pressure 200 ml of a mixture of cyanogen chloride and 1,2-dichloroethane are distilled off into a cooled receiver. During distillation, the 1,2-dichloroethane passing over is continuously replaced by fresh solvent in order to remove residual cyanogen chloride. The contents of the flask are cooled to room temperature; 200 ml of water are added, and the mixture is rendered permanently alkaline by the addition of 30% sodium hydroxide solution. Further processing, analogous to that in Example 2, yields 96.3 g of 5-cyano-5H-dibenz[b,f]azepine, which, according to the IR spectrum, is identical to authentic material; m.p. 108°-109°. A further 4 g of final product can be obtained from the mother liquor, and the total yield is 100.3 g (92% of theory).
Quantity
97 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step Two
Quantity
50 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
320 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

6 g of cyanogen chloride are introduced within 1 hour into a solution, heated to 80°, of 9.64 g of 5H-dibenz[b,f]azepine and 1 g of benzyltriethylammonium chloride in 40 ml of toluene. The reaction mixture is stirred for a further 5 hours at 80°; it is then cooled to room temperature and washed with 40 ml of 2 N sodium hydroxide solution; the organic phase is separated, and is then evaporated to dryness in vacuo to obtain 5-cyano-5H-dibenz[b,f]azepine, which is identical to the product obtainable according to Example 1; m.p. 107°-108°; yield 6.2 g (56.9% of theory).
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
9.64 g
Type
reactant
Reaction Step Two
Quantity
1 g
Type
catalyst
Reaction Step Two
Quantity
40 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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